(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a phenylmethoxy group, and a cyanopropenamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the bromination of 2-phenylmethoxyphenyl, followed by the introduction of a cyano group and the formation of the propenamide structure. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
- N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide
Uniqueness
Compared to similar compounds, (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromine atom and cyanopropenamide moiety, in particular, make it a valuable compound for various research purposes.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-15-6-7-16(22-11-12-4-2-1-3-5-12)13(9-15)8-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVOECZGDYVLT-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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